molecular formula C8H10F3N3 B11941568 N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 68729-57-7

N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11941568
CAS No.: 68729-57-7
M. Wt: 205.18 g/mol
InChI Key: JCTGMGHMTCSAET-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a compound belonging to the pyrimidine family, characterized by the presence of a trifluoromethyl group. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their broad pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) under nitrogen atmosphere at 0°C . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involving nucleophilic substitution due to the presence of the trifluoromethyl group.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with CF3SO2Na can yield trifluoromethylated amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to integrate well into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity and thereby exerting antiproliferative effects on tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

68729-57-7

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C8H10F3N3/c1-3-12-7-13-5(2)4-6(14-7)8(9,10)11/h4H,3H2,1-2H3,(H,12,13,14)

InChI Key

JCTGMGHMTCSAET-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)C(F)(F)F)C

Origin of Product

United States

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